5-Bromo-3-(hydroxyamino)indol-2-one
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Overview
Description
5-Bromo-3-(hydroxyamino)indol-2-one is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
5-Bromo-3-(hydroxyamino)indol-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(hydroxyamino)indol-2-one typically involves the bromination of 3-(hydroxyamino)indol-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(hydroxyamino)indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-3-(nitrosoamino)indol-2-one or 5-bromo-3-(nitroamino)indol-2-one.
Reduction: Formation of 5-bromo-3-(amino)indol-2-one.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(hydroxyamino)indol-2-one has several applications in scientific research:
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the hydroxyamino group, making it less versatile in terms of chemical reactivity.
3-(Hydroxyamino)indol-2-one: Lacks the bromine atom, which may affect its biological activity and solubility.
5-Bromo-3-(amino)indol-2-one: Similar structure but lacks the hydroxy group, which can influence its hydrogen bonding capabilities.
Uniqueness
5-Bromo-3-(hydroxyamino)indol-2-one is unique due to the presence of both the bromine atom and the hydroxyamino group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
5-bromo-3-nitroso-1H-indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILCZXVTPJFFDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420856 |
Source
|
Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49675-78-7 |
Source
|
Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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